N,N-diethyl-2-oxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
N,N-DIETHYL-2-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a carbamoyl group, and various substituents that contribute to its distinct chemical properties. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-2-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2,4,6-trimethylphenyl isocyanate with a suitable quinoline derivative under controlled conditions. This reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-2-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
N,N-DIETHYL-2-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-2-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione derivatives: These compounds share a similar quinoline core and exhibit comparable biological activities.
4-Hydroxyquinoline derivatives: Known for their pharmaceutical importance and diverse biological activities.
N-Substituted quinoline carboxamides: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness
N,N-DIETHYL-2-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to its specific substituents and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H29N3O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N,N-diethyl-2-oxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H29N3O3/c1-6-27(7-2)25(31)20-14-23(30)28(21-11-9-8-10-19(20)21)15-22(29)26-24-17(4)12-16(3)13-18(24)5/h8-14H,6-7,15H2,1-5H3,(H,26,29) |
InChI Key |
VKBNAMMCTUJFJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
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